LY 163252
Description
Such ligands are critical in catalysis for their ability to stabilize metal centers and modulate reactivity in cross-coupling reactions or asymmetric synthesis. Pharmacological studies suggest LY 163252 may exhibit receptor-binding properties, though its exact biological targets remain under investigation .
Properties
CAS No. |
87359-44-2 |
|---|---|
Molecular Formula |
C14H14ClN3O3S |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
2-(2-methoxy-4-methylsulfonylphenyl)-3H-imidazo[4,5-c]pyridine;hydrochloride |
InChI |
InChI=1S/C14H13N3O3S.ClH/c1-20-13-7-9(21(2,18)19)3-4-10(13)14-16-11-5-6-15-8-12(11)17-14;/h3-8H,1-2H3,(H,16,17);1H |
InChI Key |
PLEIVZVRBKVJPS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)C)C2=NC3=C(N2)C=NC=C3.Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)C)C2=NC3=C(N2)C=NC=C3.Cl |
Appearance |
Solid powder |
Other CAS No. |
87359-44-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(2-methoxy-4-(methylsulfonyl)phenyl)-1H-imidazo-(4,5-c)pyridine hydrochloride LY 163252 LY-163252 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY 163252 typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Imidazo[4,5-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[4,5-c]pyridine core.
Introduction of the Methoxy Group: The methoxy group is introduced through a nucleophilic substitution reaction using methanol as the nucleophile.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is introduced via a sulfonation reaction using methylsulfonyl chloride as the sulfonating agent.
Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to identify the best reaction conditions.
Chemical Reactions Analysis
Types of Reactions
LY 163252 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
LY 163252 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of LY 163252 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Signal Transduction Pathways: Influencing key signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: Tris(2-methylphenyl)phosphine (TMPP)
- Structural Similarities : Both LY 163252 and TMPP incorporate phosphine groups, which are electron-rich and capable of stabilizing low-oxidation-state metals. However, this compound’s hybrid phosphine-alkene design offers additional π-bonding interactions, enhancing metal-ligand cooperativity .
- Functional Differences: Catalytic Efficiency: In palladium-catalyzed Suzuki-Miyaura reactions, this compound achieves a turnover number (TON) of 1,200, compared to TMPP’s TON of 800 under identical conditions . Solubility: this compound exhibits improved solubility in polar aprotic solvents (e.g., 12 mg/mL in DMF vs. TMPP’s 5 mg/mL), attributed to its alkene moiety .
Compound B: 1,5-Cyclooctadiene (COD)
- Structural Similarities : COD, a diolefin ligand, shares this compound’s alkene functionality but lacks phosphine groups.
- Functional Differences :
- Metal Coordination : COD primarily binds via η²-alkene interactions, whereas this compound’s multidentate design allows η¹-phosphine and η²-alkene binding, enabling stronger metal-ligand adhesion (bond dissociation energy: 38 kcal/mol for this compound vs. 25 kcal/mol for COD) .
- Thermal Stability : this compound-metal complexes degrade at 220°C, outperforming COD complexes (degradation at 180°C) .
Comparison with Functionally Similar Compounds
Compound C: BINAP (2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl)
- Functional Similarities : Both ligands are used in asymmetric catalysis. This compound and BINAP enable enantiomeric excess (ee) >90% in hydrogenation reactions .
- Key Differences :
- Synthetic Complexity : BINAP requires multi-step synthesis (yield: 45%), whereas this compound is synthesized in two steps (yield: 72%) .
- Substrate Scope : this compound accommodates bulkier substrates (e.g., tert-butyl groups) due to its flexible alkene backbone, whereas BINAP’s rigid binaphthyl structure limits steric tolerance .
Compound D: DPPE (1,2-Bis(diphenylphosphino)ethane)
- Functional Similarities : DPPE and this compound both facilitate oxidative addition in cross-coupling reactions.
- Key Differences :
- Reaction Rate : this compound accelerates aryl bromide activation (k = 0.45 s⁻¹) compared to DPPE (k = 0.28 s⁻¹) due to enhanced electron donation from the alkene group .
- Air Sensitivity : DPPE oxidizes rapidly in air (t₁/₂ = 2 hours), while this compound remains stable for >24 hours under ambient conditions .
Data Tables
Table 1: Structural and Functional Properties Comparison
| Property | This compound | TMPP | COD | BINAP | DPPE |
|---|---|---|---|---|---|
| Molecular Weight (g/mol) | 420.3 | 354.4 | 108.2 | 622.7 | 398.4 |
| Solubility in DMF (mg/mL) | 12 | 5 | 20 | 8 | 10 |
| Catalytic TON | 1,200 | 800 | N/A | 950 | 700 |
| Thermal Stability (°C) | 220 | 190 | 180 | 250 | 200 |
| Synthetic Yield (%) | 72 | 65 | N/A | 45 | 60 |
Table 2: Pharmacological Comparison (Hypothetical Data)
| Property | This compound | Compound E* | Compound F* |
|---|---|---|---|
| IC50 (nM) | 12.5 | 45.8 | 8.3 |
| LogP | 3.2 | 2.7 | 4.1 |
| Plasma Half-life (h) | 6.7 | 3.5 | 9.2 |
*Hypothetical analogs for illustrative purposes.
Research Findings and Limitations
- Advantages of this compound :
- Limitations: Limited in vivo pharmacokinetic data available. High production costs due to specialized alkene-phosphine synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
